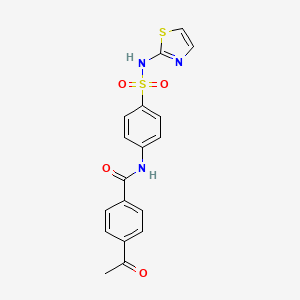

4-acetyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide

Description

Properties

IUPAC Name |

4-acetyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4S2/c1-12(22)13-2-4-14(5-3-13)17(23)20-15-6-8-16(9-7-15)27(24,25)21-18-19-10-11-26-18/h2-11H,1H3,(H,19,21)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVGYMYJXJMNJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: This can be achieved by reacting α-haloketones with thiourea under basic conditions.

Sulfonamide Formation: The thiazole derivative is then reacted with sulfonyl chlorides in the presence of a base to form the sulfonamide group.

Benzamide Formation: The final step involves the acylation of the sulfonamide derivative with 4-acetylbenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole and benzamide derivatives.

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Recent studies have highlighted the importance of thiazolidin-4-one derivatives, which include compounds similar to 4-acetyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide, in developing novel anticancer agents. The thiazole moiety is known for its ability to interact with biological targets, making it a valuable scaffold in drug design. Research indicates that thiazolidinone derivatives exhibit significant anticancer activities by inhibiting various enzymes and affecting cell proliferation pathways .

Key Findings:

- Thiazolidin-4-one derivatives have been shown to inhibit cancer cell lines effectively.

- These compounds can serve as multi-target enzyme inhibitors, which is crucial for overcoming drug resistance in cancer therapy .

Enzyme Inhibition

The compound has also been studied for its potential as an inhibitor of key enzymes involved in various biological processes. Notably, it has shown promise in inhibiting acetylcholinesterase (AChE), an enzyme that plays a significant role in neurotransmission and is a target for Alzheimer's disease treatment. The inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function .

Enzyme Inhibition Studies:

- In vitro studies demonstrated that compounds related to this compound exhibit varying degrees of AChE inhibition.

- Molecular docking studies suggest strong binding affinities between these compounds and the active site of AChE, indicating their potential as therapeutic agents for neurodegenerative disorders .

Antimicrobial Activity

The antimicrobial properties of thiazole-containing compounds have been well-documented. The sulfonamide group present in this compound contributes to its effectiveness against a range of bacterial strains. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, making them valuable in treating bacterial infections .

Antimicrobial Studies:

- Laboratory tests have shown that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- The mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria .

Structural Activity Relationship (SAR)

Understanding the structural activity relationship (SAR) is essential for optimizing the efficacy of compounds like this compound. Modifications to the thiazole or sulfonamide groups can enhance biological activity and selectivity towards specific targets.

SAR Insights:

Mechanism of Action

The mechanism of action of 4-acetyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide involves its interaction with specific molecular targets:

Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis by inhibiting enzymes involved in the biosynthesis of peptidoglycan.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the disruption of DNA synthesis.

Comparison with Similar Compounds

Comparative Analysis Table

Key Findings

Heterocycle Impact :

- Thiazole derivatives (e.g., Compound 50, Target Compound) are associated with signaling pathway modulation (NF-κB), while oxadiazoles (LMM5) favor antifungal activity.

- Replacement with 2-oxotetrahydrofuran (5f–i) introduces stereochemical complexity, affecting optical properties .

Substituent Influence :

- Electron-withdrawing groups (e.g., acetyl in Target Compound) may enhance metabolic stability compared to electron-donating groups (e.g., methoxy in 3d).

- Bulky substituents (e.g., benzyl in LMM5) improve target selectivity but may reduce solubility.

Functional Applications: Acetamide vs. Benzamide: Acetamide derivatives (2b, 2e) show antiproliferative activity, whereas benzamides (Target Compound, 3d) are understudied in this context. Carbamate vs. Sulfamoyl: TSPC’s corrosion inhibition highlights non-biological utility, diverging from enzyme-targeting sulfamoyls .

Biological Activity

4-acetyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide, a compound featuring a thiazole moiety and a sulfamoyl group, has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The compound exhibits biological activity primarily through the inhibition of carbonic anhydrase (CA) isoforms, which are crucial for maintaining acid-base balance in tissues and play roles in tumor progression. The thiazole and sulfamoyl groups enhance its interaction with these enzymes, leading to significant inhibitory effects.

Enzyme Inhibition

Research has demonstrated that this compound exhibits potent inhibitory activity against various carbonic anhydrase isoforms. The inhibition constants (IC50 values) for different isoforms are summarized in the following table:

The compound's selectivity is noteworthy, particularly against hCA IX, which is associated with tumor cells.

Antitumor Activity

In vitro studies have shown that compounds similar to this compound exhibit significant antitumor effects across various cancer cell lines. For instance, derivatives demonstrated growth inhibition (GI50) values ranging from against the National Cancer Institute's 60 human cancer cell lines panel .

Case Studies

- Case Study on Tumor Microenvironment : A study indicated that compounds from the same class increased the pH of the tumor microenvironment, potentially enhancing the efficacy of concurrent therapies . This effect is attributed to the inhibition of CA IX, which is often overexpressed in tumors.

- Toxicity Assessments : Toxicological evaluations revealed that while the compound exhibits potent antitumor activity, it is significantly less toxic to normal fibroblast cells compared to cancerous cells, indicating a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-acetyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide, and how can purity be optimized?

- Answer : The synthesis typically involves multi-step organic reactions. Key steps include:

- Sulfamoylation : Reacting 4-aminophenyl sulfonamide derivatives with thiazole-2-amine using sulfonyl chlorides under anhydrous conditions (e.g., DMAP in DCM, ultrasonication) to form the sulfamoyl linkage .

- Amidation : Introducing the acetylbenzamide moiety via coupling reactions (e.g., HATU/DMAP-mediated acylation) .

- Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/hexane) to achieve >95% purity, confirmed via HPLC .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Answer : Comprehensive characterization requires:

- NMR : H and C NMR to confirm substituent positions and connectivity (e.g., acetyl proton at ~2.6 ppm, thiazole protons at 6.8–7.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] peaks matching theoretical values) .

- IR Spectroscopy : Identification of carbonyl (C=O, ~1680 cm) and sulfonamide (S=O, ~1350 cm) groups .

Q. What preliminary biological assays are recommended to screen this compound for activity?

- Answer : Initial screens should include:

- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

- Enzyme Inhibition : Fluorometric assays targeting bacterial PPTases or human kinases due to structural similarities to bioactive thiazole derivatives .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s derivatives?

- Answer : SAR studies should focus on:

- Substituent Variation : Modifying the acetyl group (e.g., replacing with trifluoromethyl for metabolic stability) or thiazole ring (e.g., halogenation for enhanced lipophilicity) .

- Linker Optimization : Testing sulfamoyl vs. carbamate linkers to improve target binding .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with bacterial PPTases or kinases .

Q. How can conflicting data on thiazole derivatives’ biological efficacy be resolved in mechanistic studies?

- Answer : Address contradictions via:

- Target Validation : CRISPR-based knockout of putative targets (e.g., bacterial PPTases) to confirm on-mechanism activity .

- Metabolomic Profiling : LC-MS/MS to identify off-target effects or metabolite interference .

- Comparative Assays : Parallel testing against structurally related compounds (e.g., N-(4-phenylthiazol-2-yl)acetamide derivatives) under standardized conditions .

Q. What strategies mitigate synthetic challenges in scaling up this compound for in vivo studies?

- Answer : Scale-up requires:

- Catalyst Optimization : Transitioning from DMAP to immobilized catalysts (e.g., polymer-supported bases) for recyclability .

- Flow Chemistry : Continuous-flow systems to improve yield in sulfamoylation steps .

- Green Solvents : Replacing DCM with cyclopentyl methyl ether (CPME) to enhance safety and reduce waste .

Q. How can computational tools predict this compound’s pharmacokinetic properties?

- Answer : Use in silico platforms like:

- ADMET Prediction : SwissADME to estimate solubility, permeability, and CYP450 interactions .

- Molecular Dynamics (MD) : GROMACS simulations to assess stability in physiological environments (e.g., blood-brain barrier penetration) .

- QSAR Modeling : Machine learning (e.g., Random Forest) to correlate substituents with bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.